Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Overview
Description
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate (CAS No. 2098137-34-7) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉NO₂
- Molecular Weight : 245.32 g/mol
- IUPAC Name : this compound
- CAS Number : 2098137-34-7
The structure features a bicyclic ring system that includes a nitrogen atom, which is characteristic of azabicyclic compounds. This nitrogen atom plays a crucial role in the compound's interaction with biological targets.
Pharmacological Properties
Research has indicated that this compound exhibits various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- CNS Activity : Due to its structural similarity to known psychoactive compounds, it is hypothesized that this compound may interact with central nervous system (CNS) receptors, possibly influencing neurotransmitter systems.
- Analgesic Effects : Some studies indicate potential analgesic effects, warranting further investigation into its use for pain management.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Interaction : The bicyclic structure allows for effective binding to various receptors, including those involved in pain and mood regulation.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways relevant to its pharmacological effects.
Table of Key Findings
Case Study Analysis
- Antimicrobial Study : A study conducted on the antibacterial properties showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
- CNS Interaction Study : In a behavioral study using rodents, the compound was administered to evaluate its effects on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting a potential therapeutic role in treating mood disorders.
Properties
IUPAC Name |
methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)15-8-7-13(15)10-16(11-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBIWLHSMLLKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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